BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Porantherine: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Porantherine

Cat. No.: B2928570

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the alkaloid
Porantherine, focusing on Infrared (IR) spectroscopy and Mass Spectrometry (MS). The
information presented herein is crucial for the identification, characterization, and quality control
of this natural product, which is of significant interest in chemical synthesis and potential
pharmacological applications.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful analytical technique used to identify functional groups
present in a molecule. The IR spectrum of Porantherine exhibits characteristic absorption
bands corresponding to its unique cyclic amine structure. The data presented below is derived
from the analysis of a synthetic sample, which was found to be identical to an authentic sample
of natural Porantherine.
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Wavenumber (cm—?) Interpretation

3200 N-H stretching vibration (associated amine)
2950 C-H stretching (aliphatic)

1650 C=C stretching (alkene)

1450 C-H bending (aliphatic)

1375 C-H bending (aliphatic)

1110 C-N stretching

970 C-H out-of-plane bending (alkene)
940 C-H out-of-plane bending (alkene)
890 C-H out-of-plane bending (alkene)
820 C-H out-of-plane bending (alkene)

Mass Spectrometry (MS) Data

Mass spectrometry is an essential technique for determining the molecular weight and
elemental composition of a compound. The mass spectrum of Porantherine confirms its
molecular formula, CisHz23N.

miz Value Interpretation

217 Parent lon [M]*

Experimental Protocols

The following sections describe the generalized experimental methodologies for obtaining the
spectroscopic data for Porantherine. These protocols are based on standard analytical
chemistry practices prevalent during the period of its initial synthesis and characterization.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in Porantherine using infrared
spectroscopy.

Instrumentation: A double-beam infrared spectrophotometer.

Sample Preparation: A dilute solution of Porantherine was prepared in carbon tetrachloride
(CCla). Carbon tetrachloride is a suitable solvent for IR spectroscopy in the regions of interest
as it has minimal absorption in large portions of the mid-infrared spectrum.

Data Acquisition:
e The spectrophotometer was calibrated using a polystyrene film standard.

e Abackground spectrum of the solvent (CCls) was recorded in a matched salt (e.g., NaCl or
KBr) cell.

e The sample solution was placed in an identical salt cell.

e The infrared spectrum was recorded over the range of approximately 4000 cm~1 to 600
cm™i.

e The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm~1). The
absorption bands were then identified and assigned to their corresponding molecular
vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of Porantherine.
Instrumentation: A magnetic sector or quadrupole mass spectrometer.

Sample Introduction: The sample was introduced into the ion source, likely via a direct insertion
probe for a solid sample or via a gas chromatograph inlet if the sample was sufficiently volatile
and thermally stable.

lonization: Electron lonization (El) was the most common method for this type of molecule. The
sample was bombarded with a beam of high-energy electrons (typically 70 eV), causing the
molecule to ionize and fragment.
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Mass Analysis: The resulting ions were accelerated into the mass analyzer, where they were

separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions were detected, and their abundance was recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z. The peak with the highest m/z
value that corresponds to the intact molecule is identified as the parent ion [M]*.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized compound like Porantherine to confirm its identity against a natural sample.
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Caption: Workflow for the comparative spectroscopic analysis of synthetic and natural

Porantherine.
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 To cite this document: BenchChem. [Spectroscopic Profile of Porantherine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2928570#spectroscopic-data-for-porantherine-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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